Sodium 1-dodecyl-5-oxopyrrolidine-3-carboxylate
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Overview
Description
Sodium 1-dodecyl-5-oxopyrrolidine-3-carboxylate is a chemical compound with the molecular formula C₁₇H₃₀NNaO₃ and a molecular weight of 319.415 g/mol . It is known for its unique structure, which includes a pyrrolidine ring substituted with a dodecyl chain and a carboxylate group. This compound is used in various scientific and industrial applications due to its distinctive chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of sodium 1-dodecyl-5-oxopyrrolidine-3-carboxylate typically involves the oxidation of pyrrolidine derivatives. One common method is the oxidation of 1-dodecylpyrrolidine to form the corresponding carboxylic acid, followed by neutralization with sodium hydroxide to yield the sodium salt . The reaction conditions often include the use of oxidizing agents such as potassium permanganate or chromium trioxide under controlled temperature and pH conditions.
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale oxidation processes using continuous flow reactors. These reactors allow for precise control over reaction parameters, ensuring high yield and purity of the final product. The use of catalysts and advanced purification techniques, such as crystallization and chromatography, further enhances the efficiency of the production process .
Chemical Reactions Analysis
Types of Reactions
Sodium 1-dodecyl-5-oxopyrrolidine-3-carboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be further oxidized to form higher oxidation state derivatives.
Reduction: Reduction reactions can convert the carboxylate group to an alcohol or aldehyde.
Substitution: The dodecyl chain can undergo substitution reactions with halogens or other nucleophiles.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogens (e.g., chlorine, bromine), nucleophiles (e.g., amines, thiols).
Major Products Formed
Oxidation Products: Higher oxidation state derivatives.
Reduction Products: Alcohols, aldehydes.
Substitution Products: Halogenated derivatives, substituted pyrrolidines.
Scientific Research Applications
Sodium 1-dodecyl-5-oxopyrrolidine-3-carboxylate has a wide range of applications in scientific research:
Chemistry: Used as an intermediate in organic synthesis and as a surfactant in various chemical reactions.
Biology: Employed in the study of membrane proteins and as a component in buffer solutions.
Medicine: Investigated for its potential use in drug delivery systems and as a stabilizing agent for pharmaceuticals.
Industry: Utilized in the formulation of detergents, emulsifiers, and other industrial products.
Mechanism of Action
The mechanism of action of sodium 1-dodecyl-5-oxopyrrolidine-3-carboxylate involves its interaction with molecular targets such as enzymes and membrane proteins. The dodecyl chain allows the compound to integrate into lipid bilayers, affecting membrane fluidity and protein function. The carboxylate group can form ionic interactions with positively charged residues on proteins, influencing their activity and stability .
Comparison with Similar Compounds
Similar Compounds
- Sodium 1-dodecyl-5-oxo-3-pyrrolidinecarboxylate
- Sodium 1-dodecyl-5-oxopyrrolidine-2-carboxylate
Uniqueness
Sodium 1-dodecyl-5-oxopyrrolidine-3-carboxylate is unique due to its specific substitution pattern on the pyrrolidine ring, which imparts distinct chemical and physical properties. This uniqueness makes it particularly valuable in applications requiring precise molecular interactions and stability.
Properties
CAS No. |
94108-38-0 |
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Molecular Formula |
C17H30NNaO3 |
Molecular Weight |
319.4 g/mol |
IUPAC Name |
sodium;1-dodecyl-5-oxopyrrolidine-3-carboxylate |
InChI |
InChI=1S/C17H31NO3.Na/c1-2-3-4-5-6-7-8-9-10-11-12-18-14-15(17(20)21)13-16(18)19;/h15H,2-14H2,1H3,(H,20,21);/q;+1/p-1 |
InChI Key |
DFICTAHXWKTJSE-UHFFFAOYSA-M |
Canonical SMILES |
CCCCCCCCCCCCN1CC(CC1=O)C(=O)[O-].[Na+] |
Origin of Product |
United States |
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